molecular formula C12H15N3 B181468 1-(Piperidin-4-yl)-1H-indazole CAS No. 170438-69-4

1-(Piperidin-4-yl)-1H-indazole

Cat. No. B181468
M. Wt: 201.27 g/mol
InChI Key: AEODUXMQHQNEAM-UHFFFAOYSA-N
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Description

“1-(Piperidin-4-yl)-1H-indazole” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Synthesis and Docking Studies : Piperazine-1-yl-1H-indazole derivatives, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, have significant roles in medicinal chemistry. Novel compounds in this category have been synthesized and analyzed using spectral analysis and docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

  • High Affinity Ligands for Human Dopamine D4 Receptor : Compounds like 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles have been identified as high affinity ligands for the human dopamine D4 receptor. They exhibit improved selectivity over ion channels, indicating potential applications in neuroscience and pharmacology (Collins et al., 1998).

  • Poly(ADP-ribose)polymerase (PARP) Inhibition : 1-(Piperidin-4-yl)-1H-indazole derivatives have been utilized in developing PARP inhibitors. These inhibitors display antiproliferation activities against BRCA-1 and BRCA-2 deficient cancer cells, highlighting their importance in cancer research (Jones et al., 2009).

Synthesis and Chemical Properties

  • Synthesis of 1-(Piperidin-4-yl)-1H-indazole Derivatives : Research on the synthesis of 1-(piperidin-4-yl)-1H-indazole derivatives provides insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Shevchuk et al., 2012).

  • One Pot Synthesis and SAR of Antifungal Agents : The one pot synthesis approach for compounds like 3-substituted 5,6-diphenyl-1,2,4-triazines, incorporating 1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazole, has been explored for their potential as antifungal agents (Sangshetti & Shinde, 2010).

Bioorganic and Medicinal Chemistry

  • CGRP Receptor Inhibitors : Compounds like (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide have been identified as potent calcitonin gene-related peptide (CGRP) receptor antagonists, indicating their potential in treating migraine and other disorders (Cann et al., 2012).

Safety And Hazards

While specific safety and hazard information for “1-(Piperidin-4-yl)-1H-indazole” is not available, it’s important to handle all chemical compounds with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Piperidine derivatives have been synthesized to mimic naturally occurring alkaloids and steroids in order to study their biological activity . This suggests that “1-(Piperidin-4-yl)-1H-indazole” and similar compounds could have potential applications in drug discovery and development.

properties

IUPAC Name

1-piperidin-4-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11/h1-4,9,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEODUXMQHQNEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629815
Record name 1-(Piperidin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)-1H-indazole

CAS RN

170438-69-4
Record name 1-(Piperidin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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